4-(5-Bromothiazol-2-YL)morpholine
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(5-Bromothiazol-2-YL)morpholine is C7H9BrN2OS . The compound has a molecular weight of 249.13 g/mol . The InChI code for this compound is 1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 247.96190 g/mol . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Biological Applications
- Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing a morpholine skeleton, similar to 4-(5-Bromothiazol-2-YL)morpholine, were synthesized and found to act as glucosidase inhibitors with antioxidant activities. These compounds exhibited significant scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).
Chemical Reactions and Synthesis
- Reaction with Hydrazine Hydrate : Research indicates that derivatives of morpholine, like 4-(5-Bromothiazol-2-YL)morpholine, can react with hydrazine hydrate to form different compounds. This reaction highlights the versatility of morpholine derivatives in chemical synthesis (Чумаченко, Шаблыкин, & Броварец, 2014).
Pharmaceutical and Therapeutic Potential
- Inhibitors of Phosphoinositide 3-Kinase : Compounds like 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating their potential in therapeutic applications, particularly in oncology (Alexander et al., 2008).
Antimicrobial Applications
- Antimicrobial and Antifungal Effects : Morpholine-containing derivatives, related to 4-(5-Bromothiazol-2-YL)morpholine, have shown promising antibacterial and antifungal effects. This suggests potential applications in addressing microbial infections (Yeromina et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301+P310 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
The bromo group on the thiazole ring makes it a potential reagent for organic synthesis. Bromo groups are often used as leaving groups in substitution reactions, allowing for the attachment of various functional groups to the molecule.
Mode of Action
Pharmacokinetics
Some physicochemical properties such as high gastrointestinal absorption and bbb permeability are indicated . The compound also shows inhibitory effects on certain cytochrome P450 enzymes, which could impact its metabolism .
Action Environment
The action of 4-(5-Bromothiazol-2-YL)morpholine can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKEKHNLUXDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671679 | |
Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933728-73-5 | |
Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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